molecular formula C7H12OS B562250 3-Methyl-2-buten-1-yl Thiolacetate-d6 CAS No. 1189502-84-8

3-Methyl-2-buten-1-yl Thiolacetate-d6

Cat. No. B562250
CAS RN: 1189502-84-8
M. Wt: 150.269
InChI Key: HYSBJYIGYSBFQN-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a biochemical compound used for proteomics research . It has a molecular weight of 150.27 and a molecular formula of C7H6D6OS . It is a precursor to 3-Methyl-2-butenyl-1-thiol and is very prone to oxidation to the disulfide .


Synthesis Analysis

The synthesis of 3-Methyl-2-buten-1-yl Thiolacetate-d6 can be achieved from 3,3-Dimethylallyl bromide and Potassium thioacetate .


Molecular Structure Analysis

The molecular structure of 3-Methyl-2-buten-1-yl Thiolacetate-d6 is represented by the IUPAC name S-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl] ethanethioate . The compound has a molecular formula of C7H6D6OS and a molecular weight of 150.27 .


Chemical Reactions Analysis

3-Methyl-2-buten-1-yl Thiolacetate-d6 is a precursor to 3-Methyl-2-butenyl-1-thiol, which is very unstable and prone to oxidation to the disulfide .


Physical And Chemical Properties Analysis

The compound is soluble in Dichloromethane, Ether, Ethyl Acetate, and Hexane . It appears as a yellow oily matter .

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . For safety measures, it is recommended to refer to the Safety Data Sheet (SDS) and Certificate of Analysis .

properties

IUPAC Name

S-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBJYIGYSBFQN-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=CCSC(=O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662095
Record name S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-buten-1-yl Thiolacetate-d6

CAS RN

1189502-84-8
Record name S-[3-(~2~H_3_)Methyl(4,4,4-~2~H_3_)but-2-en-1-yl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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